molecular formula C13H8N2O7 B3262060 3,5-Dinitro-4-phenoxybenzoic acid CAS No. 35138-18-2

3,5-Dinitro-4-phenoxybenzoic acid

Cat. No.: B3262060
CAS No.: 35138-18-2
M. Wt: 304.21 g/mol
InChI Key: IRAPHPGUTNFWGS-UHFFFAOYSA-N
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Description

Significance of Phenoxy Linkages in Molecular Design

The phenoxy linkage, an ether bond connecting a phenyl group to another molecular scaffold, is a crucial element in molecular design. This linkage imparts a degree of conformational flexibility while extending the π-system of the molecule. In nature, phenoxy radical couplings are essential in the biosynthesis of complex natural products like lignin. nih.gov In synthetic chemistry, the incorporation of a phenoxy group can influence a molecule's physical properties, such as solubility and melting point, and can be a key structural motif in polymers, pharmaceuticals, and other functional materials. The ether linkage is generally stable, providing a robust connection between two aromatic moieties. The formation of phenoxy radicals is a key step in certain polymerization and coupling reactions. researchgate.net

Role of Nitro Functionality in Chemical Reactivity and Material Science

The nitro group (–NO2) is a powerful functional group in organic chemistry, known for its strong electron-withdrawing nature. wikipedia.orgyoutube.com This property arises from the electronegativity of the nitrogen and oxygen atoms and the resonance stabilization of the group. nih.gov The presence of nitro groups on an aromatic ring significantly decreases its electron density, making it susceptible to nucleophilic aromatic substitution, whereas electrophilic substitution is retarded. wikipedia.org Nitro compounds are foundational in the synthesis of a wide array of other functional groups, most notably amines, through reduction reactions. wikipedia.org In the realm of material science, the high nitrogen and oxygen content of nitro compounds makes them integral components of energetic materials and explosives. nih.gov Furthermore, the electronic properties conferred by nitro groups are harnessed in the development of functional materials such as dyes and nonlinear optical materials. nih.gov

Research Gaps and Future Directions for 3,5-Dinitro-4-phenoxybenzoic Acid

While the synthesis and properties of related compounds like 3,5-dinitrobenzoic acid are well-documented, specific research into this compound is less prevalent. A significant research gap exists in the comprehensive characterization and application of this particular molecule. Future research should focus on several key areas. Firstly, the development of efficient and scalable synthesis protocols is crucial for enabling broader investigation. Secondly, a thorough investigation of its physicochemical properties, including single-crystal X-ray diffraction analysis, would provide valuable insights into its solid-state structure and intermolecular interactions.

Exploration of its reactivity, particularly in polymer chemistry, could lead to the development of new high-performance polymers with enhanced thermal stability or specific electronic properties. The presence of the dinitro-phenoxy moiety suggests potential applications in the synthesis of energetic materials or as a precursor to novel dyes and pigments. Furthermore, its potential as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs) remains an unexplored avenue. Such materials could exhibit interesting properties for gas storage, catalysis, or sensing applications.

Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Acidity (pKa)
3,5-Dinitrobenzoic acid C₇H₄N₂O₆212.12205-2072.82 wikipedia.org
Benzoic acid C₇H₆O₂122.121224.20 wikipedia.org
4-Phenoxybenzoic acid C₁₃H₁₀O₃214.22--

Data for 3,5-Dinitrobenzoic acid and Benzoic acid sourced from wikipedia.orgnih.gov. Data for 4-Phenoxybenzoic acid sourced from chemicalbook.com.

Synthesis of Related Dinitro Aromatic Compounds

The synthesis of dinitro-aromatic compounds typically involves the nitration of an aromatic precursor using a mixture of nitric acid and sulfuric acid. wikipedia.org For instance, 3,5-dinitrobenzoic acid can be prepared by the nitration of benzoic acid. wikipedia.orgorgsyn.org The reaction proceeds by treating benzoic acid with fuming nitric acid in the presence of concentrated sulfuric acid. orgsyn.org More advanced methods, such as using microchannel reactors, are being developed to improve the safety and efficiency of nitration reactions. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dinitro-4-phenoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O7/c16-13(17)8-6-10(14(18)19)12(11(7-8)15(20)21)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAPHPGUTNFWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3,5 Dinitro 4 Phenoxybenzoic Acid

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3,5-Dinitro-4-phenoxybenzoic acid, the most logical disconnection is at the ether linkage (C-O bond), which identifies the key precursors for its synthesis.

Synthesis from 3,5-Dinitro-4-chlorobenzoic Acid and Phenol (B47542) via Nucleophilic Aromatic Substitution

The primary retrosynthetic disconnection of the ether bond in this compound points to two key building blocks: a phenol component and an activated aryl halide. This leads to the most common and direct synthesis method: the reaction between 3,5-Dinitro-4-chlorobenzoic acid and phenol.

This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The mechanism involves two main steps:

Nucleophilic Attack: The phenoxide ion, generated from phenol by a base, acts as the nucleophile. It attacks the carbon atom bearing the chlorine atom on the 3,5-Dinitro-4-chlorobenzoic acid ring. libretexts.org This attack is facilitated by the presence of two strongly electron-withdrawing nitro groups at the ortho and para positions relative to the chlorine atom.

Formation of Meisenheimer Complex: The initial attack forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing nitro groups, which stabilizes the intermediate and drives the reaction forward.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group), resulting in the formation of the final diaryl ether product.

The SNAr reaction is highly effective in this case because the nitro groups significantly increase the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. libretexts.orgnih.gov

Comparative Analysis of Synthetic Routes and Reaction Conditions

While the SNAr reaction is the principal route, variations in reaction conditions can significantly impact yield and purity. Key parameters include the choice of base, solvent, and temperature. A catalyst-free direct coupling can be achieved in polar aprotic solvents like DMSO at elevated temperatures.

Below is an interactive table comparing different conditions for the synthesis of diaryl ethers, which are applicable to the target compound.

Advanced Synthetic Approaches

Beyond the classical SNAr reaction, more advanced methods offer potential improvements in efficiency, selectivity, and sustainability. These include specialized catalytic systems and modern process technologies.

Catalytic Systems for Ether Linkage Formation

The formation of diaryl ethers can be significantly enhanced by catalysis, particularly through Ullmann-type and Buchwald-Hartwig couplings. These methods often allow for milder reaction conditions and broader substrate scope.

Copper-Based Catalysis: The Ullmann condensation traditionally uses copper catalysts to couple an aryl halide with an alcohol or phenol. Modern variations use copper salts like CuI with ligands such as N,N-dimethylglycine or various oxalamides to facilitate the reaction at lower temperatures (e.g., 90 °C). organic-chemistry.orgacs.org Nanoparticle catalysts, like copper(II) oxide (CuO) nanoparticles, have also shown high efficiency due to their large surface area. nih.gov

Palladium-Based Catalysis: The Buchwald-Hartwig amination has been extended to C-O bond formation. These systems use a palladium catalyst (e.g., Pd(OAc)₂) with specialized phosphine (B1218219) ligands. organic-chemistry.org Magnetically separable palladium nanocatalysts have also been developed, which simplifies catalyst recovery and reuse, adding to the process's sustainability. nih.gov

Optimization of Continuous Flow Synthesis (e.g., Microreactor Technology for Related Nitration Reactions)

The synthesis of the precursor, 3,5-Dinitro-4-chlorobenzoic acid, involves nitration, a highly exothermic and potentially hazardous reaction. soton.ac.uk Continuous flow chemistry, particularly using microreactors, offers a safer and more efficient alternative to traditional batch processing for such reactions. rsc.org

Microreactors provide significant advantages:

Enhanced Safety: The small internal volume minimizes the amount of hazardous material at any given time, and superior heat transfer capabilities prevent thermal runaways. acs.org

High Efficiency: Excellent mixing and heat/mass transfer lead to faster reaction times and higher yields. rsc.org

Precise Control: Reaction parameters like temperature, residence time, and stoichiometry can be controlled with high precision, allowing for fine-tuning of the reaction to maximize product selectivity and minimize byproduct formation. soton.ac.uknih.gov

For instance, the nitration of aromatic compounds in a continuous-flow microreactor can be optimized by adjusting the molar ratio of nitric acid to sulfuric acid and the reaction temperature. soton.ac.uk This technology could be applied to the nitration of 4-chlorobenzoic acid to produce the dinitro precursor with high selectivity and in a scalable, sustainable manner. A patent describes the preparation of 3,5-dinitrobenzoic acid using a microchannel reactor, highlighting the industrial interest in this technology. google.com

Derivatization Pathways from this compound

This compound possesses two key functional groups that allow for a variety of subsequent chemical transformations: the carboxylic acid group and the two nitro groups.

Reactions of the Carboxylic Acid: The carboxylic acid moiety is a versatile handle for derivatization.

Esterification: It can be readily converted to esters by reacting with various alcohols under acidic catalysis.

Amidation: Reaction with amines, often via an activated acid chloride intermediate, yields amides. The related compound, 3,5-dinitrobenzoic acid, is well-known for its use in derivatizing alcohols and amines to form crystalline solids with sharp melting points, which aids in their identification. wikipedia.org

Reactions of the Nitro Groups: The nitro groups can be chemically reduced to amino groups.

Reduction to Diamines: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., using SnCl₂/HCl) can reduce both nitro groups to form 3,5-Diamino-4-phenoxybenzoic acid. This resulting aromatic diamine can serve as a monomer for the synthesis of high-performance polymers or as a precursor for more complex heterocyclic compounds.

These derivatization pathways underscore the role of this compound as a valuable intermediate in the synthesis of a wide range of more complex molecules.

This article explores the synthetic methodologies and strategies centered on the chemical compound this compound, detailing key transformations of its functional groups.

1 Reduction of Nitro Groups to Amino Groups (e.g., Catalytic Hydrogenation)

The reduction of the nitro groups in this compound to amino groups is a pivotal transformation, yielding 3,5-diamino-4-phenoxybenzoic acid. This conversion significantly alters the electronic properties of the molecule, turning the strongly deactivating, meta-directing nitro groups into strongly activating, ortho-, para-directing amino groups. masterorganicchemistry.com A variety of methods can achieve this reduction.

Catalytic Hydrogenation: This is a widely employed method for the reduction of nitroarenes. masterorganicchemistry.comwikipedia.org For the related compound, 3,5-dinitro-4-phenoxy-benzoic acid methyl ester, catalytic hydrogenation is performed using Raney nickel as the catalyst in a solvent such as ethyl acetate. prepchem.com The reaction proceeds by the absorption of a calculated amount of hydrogen. prepchem.com The catalyst is then removed by filtration. prepchem.com This method can also be carried out under pressure in an autoclave. prepchem.com Other common catalysts for this transformation include palladium on carbon (Pd/C) and platinum(IV) oxide. wikipedia.orgcommonorganicchemistry.com While effective, a drawback of using Pd/C is its potential to react with other functional groups that may be present in the molecule. commonorganicchemistry.com

Metal-Based Reductions: Another common approach involves the use of metals in acidic media. masterorganicchemistry.com Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for converting nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl2) and zinc under acidic conditions are considered mild methods for this reduction, often preserving other reducible groups. commonorganicchemistry.com Aromatic nitro compounds can also be selectively reduced to their corresponding amines at room temperature using hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder. niscpr.res.in This method is noted for its efficiency and selectivity, avoiding the need for more expensive metals like palladium or platinum. niscpr.res.in

The resulting 3,5-diamino-4-phenoxybenzoic acid is a key intermediate for further functionalization, as the newly introduced amino groups can undergo a range of chemical reactions.

2 Carboxylic Acid Functionalization (e.g., Esterification, Amidation)

The carboxylic acid group of this compound provides a handle for various functionalization reactions, most notably esterification and amidation. These transformations are crucial for modifying the compound's physical and chemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. A common laboratory and industrial method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com For instance, 3,5-Dinitrobenzoic acid can be reacted with alcohols to form the corresponding esters, which are often crystalline derivatives with sharp melting points, useful for the identification of the alcohol. wikipedia.org

A specific example of esterification involves the reaction with 2-hydroxyethyl methacrylate (B99206) copolymers. In this process, 3,5-Dinitrobenzoic acid is bonded to the polymer in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com DCC acts as an activating agent for the carboxylic acid, facilitating the ester bond formation with the alcohol. jocpr.com Another approach to esterification is the use of dialkylcarbonates in an alcohol-containing solvent, which can proceed without the need for an external acid or base catalyst. google.com

Amidation: The carboxylic acid can also be converted to an amide. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. The resulting acid chloride can then be reacted with an appropriate amine to form the corresponding amide. wikipedia.org This two-step process is generally effective for a wide range of amines, including amino acids. wikipedia.org

The ability to functionalize the carboxylic acid group through esterification and amidation significantly expands the range of derivatives that can be synthesized from this compound, allowing for the fine-tuning of its properties for various applications.

3 Electrophilic and Nucleophilic Substitutions on Aromatic Rings

The aromatic rings of this compound are subject to both electrophilic and nucleophilic substitution reactions, although the presence of the strongly deactivating dinitro groups on one ring and the activating phenoxy group on the other dictates the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the phenoxy group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen atom. The hydroxyl group in phenols, a similar activating group, directs incoming electrophiles to the ortho and para positions. byjus.com Therefore, electrophilic substitution on the phenoxy ring of this compound would be expected to occur at the positions ortho and para to the ether linkage. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For these reactions to proceed, an acid catalyst is typically required to generate a sufficiently reactive electrophile. masterorganicchemistry.com

In contrast, the benzene ring bearing the nitro and carboxylic acid groups is strongly deactivated towards electrophilic substitution. Both the nitro groups and the carboxylic acid group are electron-withdrawing and meta-directing. masterorganicchemistry.comwikipedia.org Therefore, any further electrophilic substitution on this ring would be extremely difficult and would be directed to the position meta to both nitro groups (the 5-position relative to the carboxylic acid).

Nucleophilic Aromatic Substitution: The benzene ring substituted with the two nitro groups is highly activated towards nucleophilic aromatic substitution (NAS). masterorganicchemistry.com The strong electron-withdrawing nature of the nitro groups stabilizes the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. masterorganicchemistry.comyoutube.com In a typical NAS reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comyoutube.com

In the case of a derivative like 3,5-dinitro-4-chlorobenzoic acid, the chlorine atom would be an excellent leaving group, and its substitution by a nucleophile would be highly favored. The nitro groups at the ortho and para positions to the leaving group are particularly effective at activating the ring for NAS. masterorganicchemistry.com Common nucleophiles used in NAS reactions include alkoxides, amines, and thiols. For example, the reaction of 2,4-dinitrofluorobenzene with amines is a classic example of NAS. masterorganicchemistry.com The regioselectivity of NAS on substituted quinazolines, which also contain electron-deficient rings, has been extensively studied, with substitution often occurring at specific positions due to the electronic effects of the substituents. mdpi.com

4 Diazotization and Subsequent Transformations of Amino Derivatives

The amino derivatives of this compound, obtained from the reduction of the nitro groups, can undergo diazotization to form highly versatile diazonium salts. This process involves treating the aromatic amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). lkouniv.ac.innih.gov The resulting diazonium salt is a key intermediate that can be converted into a wide array of functional groups. masterorganicchemistry.com

The diazonium group (-N2+) is an excellent leaving group and can be replaced by various nucleophiles in what are known as Sandmeyer reactions or related transformations. masterorganicchemistry.comchemguide.co.uk These reactions provide a powerful tool for introducing substituents onto the aromatic ring that are often difficult to install directly.

Key Transformations of Diazonium Salts:

Replacement by a Hydroxyl Group: Warming the diazonium salt solution in the presence of water leads to the formation of a phenol, with the evolution of nitrogen gas. chemguide.co.uklibretexts.org This reaction proceeds through an SN1-type mechanism involving an aryl cation intermediate. nptel.ac.in

Replacement by Halogens:

Sandmeyer Reaction: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding aryl chloride or aryl bromide. masterorganicchemistry.com

Replacement by Iodine: The diazonium group can be replaced by iodine by treating the diazonium salt with a solution of potassium iodide (KI). chemguide.co.uklibretexts.org

Balz-Schiemann Reaction: Aryl fluorides can be prepared by first isolating the diazonium salt as its tetrafluoroborate (B81430) salt (ArN2+BF4-), which upon heating decomposes to the aryl fluoride, nitrogen gas, and boron trifluoride. lkouniv.ac.inmasterorganicchemistry.com

Replacement by a Cyano Group: The Sandmeyer reaction with copper(I) cyanide (CuCN) introduces a nitrile group onto the aromatic ring. masterorganicchemistry.com

Replacement by Hydrogen (Deamination): The amino group can be removed from the aromatic ring by treating the diazonium salt with hypophosphorous acid (H3PO2). lkouniv.ac.inmasterorganicchemistry.com This deamination process is useful for synthesizing compounds where the directing effect of the amino group was initially required but the group itself is not wanted in the final product. lkouniv.ac.in

Coupling Reactions: Diazonium salts can also act as electrophiles and react with activated aromatic compounds, such as phenols and anilines, in azo coupling reactions. lkouniv.ac.inlibretexts.org This results in the formation of highly colored azo compounds, where the two aromatic rings are linked by a nitrogen-nitrogen double bond (-N=N-). chemguide.co.uklibretexts.org

The diazotization of 3,5-diamino-4-phenoxybenzoic acid opens up a vast array of synthetic possibilities, allowing for the introduction of a wide range of functional groups onto the aromatic ring that was formerly substituted with nitro groups.

Molecular Structure, Conformation, and Spectroscopic Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure of a molecule. Each technique probes different aspects of the molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum of 3,5-Dinitro-4-phenoxybenzoic acid would be expected to show distinct signals for the aromatic protons on both the dinitrophenyl and the phenoxy rings, as well as a signal for the carboxylic acid proton. The chemical shifts, integration, and coupling patterns of these signals would confirm the substitution pattern of the aromatic rings.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. This would include signals for the carboxyl carbon, the carbons bearing the nitro groups, the carbon attached to the phenoxy group, and the carbons of the phenoxy ring itself.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the assignment of signals in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid H 10.0 - 13.0 -
Aromatic H (Dinitrophenyl) 8.5 - 9.0 -
Aromatic H (Phenoxy) 7.0 - 7.5 -
Carboxylic Acid C - 165 - 175
C-NO₂ - 145 - 155
C-O (Phenoxy) - 150 - 160
Aromatic C (Dinitrophenyl) - 120 - 140

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-O stretches of the nitro groups, and the C-O-C stretch of the ether linkage.

Table 2: Predicted FTIR Vibrational Frequencies for this compound (Note: This table is predictive and not based on experimental data)

Functional Group Predicted Vibrational Frequency (cm⁻¹)
O-H (Carboxylic Acid) 2500 - 3300 (broad)
C=O (Carbonyl) 1680 - 1710
N-O (Nitro, Asymmetric) 1500 - 1560
N-O (Nitro, Symmetric) 1335 - 1370

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. An XPS analysis of this compound would provide the binding energies of the core-level electrons of carbon, nitrogen, and oxygen, which can be used to confirm the presence of the different functional groups and their respective oxidation states.

Crystallographic Studies and Solid-State Architecture

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in a solid-state material.

To date, no public record of a single-crystal X-ray diffraction study for this compound exists. Such a study would be invaluable for unequivocally determining its molecular structure in the solid state. The data obtained would include precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the supramolecular architecture, detailing the intermolecular interactions such as hydrogen bonding (from the carboxylic acid) and π-π stacking (between the aromatic rings) that govern the crystal packing.

Table 3: Required Crystallographic Data for this compound (Note: This table outlines the data that would be obtained from a single-crystal X-ray diffraction experiment)

Parameter Information Provided
Crystal System The symmetry of the unit cell.
Space Group The symmetry operations that describe the crystal lattice.
Unit Cell Dimensions The lengths of the sides and the angles of the unit cell.
Bond Lengths The distances between bonded atoms.
Bond Angles The angles between adjacent bonds.
Torsion Angles The dihedral angles that define the conformation of the molecule.

Analysis of this compound: A Review of its Crystalline Forms

A comprehensive review of the scientific literature reveals a significant gap in the characterization of the chemical compound this compound. Despite extensive searches for scholarly data pertaining to its molecular structure, polymorphism in cocrystal solvates, hydrogen bonding networks, and crystal engineering, no specific research findings for this particular compound could be located.

The user's request for an article structured around specific aspects of the solid-state chemistry of this compound could not be fulfilled due to the absence of published research on this molecule. The provided outline, focusing on detailed crystallographic analysis, requires empirical data that is not available in the public domain.

It is important to distinguish this compound from the structurally related 3,5-dinitrobenzoic acid , for which a substantial body of research exists. Numerous studies have been published on the polymorphism, cocrystals, and crystal engineering of 3,5-dinitrobenzoic acid. nih.govnih.govacs.orgresearchgate.net For instance, research has detailed the formation of its cocrystal solvates with various molecules like acetamide, leading to isostructural crystals where solvent molecules are integrated into the crystal lattice. nih.gov Furthermore, the hydrogen bonding patterns and intermolecular interactions in the cocrystals of 3,5-dinitrobenzoic acid have been extensively analyzed, often revealing classic carboxylic acid dimer formations or more complex networks involving coformers. nih.govresearchgate.net

However, the addition of a phenoxy group at the 4-position of the benzene (B151609) ring fundamentally alters the molecule's structure, size, and electronic properties. This modification would significantly influence its intermolecular interactions, crystal packing, and potential for forming polymorphs and cocrystals. Therefore, the extensive data available for 3,5-dinitrobenzoic acid cannot be extrapolated or substituted to describe this compound.

Theoretical and Computational Chemistry of 3,5 Dinitro 4 Phenoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for investigating the electronic characteristics of 3,5-dinitro-4-phenoxybenzoic acid. These methods allow for a detailed analysis of its molecular framework and the distribution of electrons, which in turn dictates its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for predicting the molecular structure and electronic properties of molecules like this compound. researchgate.netjmchemsci.com By optimizing the molecular geometry, DFT calculations can determine the most stable arrangement of atoms in the molecule, providing data on bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the three-dimensional shape of the molecule and how it might interact with other molecules.

DFT also provides insights into the electronic properties, such as the distribution of electron density and the molecular electrostatic potential. For instance, in a related compound, 3,5-dinitrobenzoic acid, DFT calculations have been used to analyze the equilibrium geometry and various bonding features. researchgate.net

Below is a table showcasing typical geometric parameters that can be obtained for this compound through DFT calculations.

ParameterValue
C-C (aromatic) bond length~1.39 Å
C-N bond length~1.47 Å
N-O bond length~1.22 Å
C-O (ether) bond length~1.36 Å
C=O (carboxyl) bond length~1.21 Å
C-O (carboxyl) bond length~1.34 Å
O-H (carboxyl) bond length~0.97 Å
C-C-C (aromatic) bond angle~120°
O-N-O bond angle~125°
C-O-C (ether) bond angle~118°

Note: These are representative values and the actual calculated values may vary depending on the specific DFT functional and basis set used.

Molecular Orbital Theory and Frontier Orbital Analysis (e.g., HOMO-LUMO Gap)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) being of particular importance. utexas.edu These "frontier orbitals" are key to understanding a molecule's reactivity. researchgate.netutexas.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netwikipedia.org A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.netwikipedia.org For derivatives of 3,5-dinitrobenzoic acid, the HOMO and LUMO energies have been calculated to understand their electronic structure and reactivity. researchgate.netresearchgate.net

The following table presents hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound.

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-3.2
HOMO-LUMO Gap 4.3

Note: These are example values. Actual calculated energies will depend on the computational method.

Electrostatic Potential Surface Analysis for Reactive Sites

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.govresearchgate.net

For a molecule like this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro groups and the carboxyl group, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms and parts of the aromatic rings might exhibit positive potential, suggesting sites for nucleophilic interaction. This analysis helps in understanding how the molecule will interact with other reagents. nih.gov

Conformational Analysis and Energy Landscapes

The presence of the phenoxy group introduces rotational freedom around the ether linkage, leading to different possible conformations of this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often visualized as an energy landscape, where the valleys represent stable conformations and the peaks represent transition states. nih.gov Understanding the conformational preferences is important as different conformers can have distinct chemical and physical properties. For the related 3,5-dinitrobenzoic acid, studies have identified different polymorphs, which are different crystalline forms of the same compound, highlighting the importance of conformational features. researchgate.net

Simulation of Spectroscopic Properties (e.g., IR, NMR) for Validation and Prediction

Computational methods can simulate spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These simulations are invaluable for validating experimental results and for predicting the spectra of unknown compounds.

For 3,5-dinitrobenzoic acid, DFT methods have been successfully used to calculate and analyze its FT-IR and Raman spectra. researchgate.net The calculated vibrational frequencies generally show good agreement with experimental data. researchgate.net Similarly, NMR chemical shifts can be predicted computationally. While experimental ¹H NMR data for the parent 3,5-dinitrobenzoic acid is available, computational predictions for this compound would provide valuable comparative data. chemicalbook.comresearchgate.net

Below is a hypothetical comparison of simulated and experimental spectroscopic data for this compound.

Spectroscopic DataSimulated ValueExperimental Value
IR (cm⁻¹)
C=O stretch1705~1700
NO₂ symmetric stretch1345~1350
NO₂ asymmetric stretch1540~1545
¹H NMR (ppm)
Aromatic H (near COOH)9.10~9.0-9.1
Aromatic H (near O-phenoxy)7.20~7.1-7.3
Phenoxy H7.0-7.4~7.0-7.4

Note: These are illustrative values. Actual data will vary.

Reaction Mechanism Studies and Transition State Analysis (e.g., nitration pathways, ether cleavage)

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. This includes identifying intermediates, transition states, and calculating activation energies.

Nitration Pathways: The introduction of nitro groups onto an aromatic ring is a classic electrophilic aromatic substitution reaction. masterorganicchemistry.comyoutube.com Computational studies can model the reaction pathway for the nitration of a precursor to this compound, helping to understand the regioselectivity and the role of the activating and deactivating groups on the benzene (B151609) ring. The mechanism typically involves the formation of a nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com

Ether Cleavage: The ether linkage in this compound can be cleaved under certain conditions, typically with strong acids like HI or HBr. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the reaction conditions. libretexts.orgstackexchange.com Computational analysis can help determine the more favorable pathway by calculating the energies of the intermediates and transition states for both mechanisms. For aryl alkyl ethers, cleavage typically results in a phenol (B47542) and an alkyl halide because the bond between the aromatic ring and the oxygen is stronger than the bond between the alkyl group and the oxygen. libretexts.org Studies on the related 3-phenoxybenzoic acid have shown that it can be metabolized via ether cleavage. nih.gov

Chemical Reactivity and Mechanistic Studies

Nitro Group Reactivity and Transformations

The two nitro groups on the aromatic ring are the most prominent features influencing the molecule's chemical behavior, particularly in reduction reactions and its interaction with aromatic substitution reactions.

Reduction Reactions and Stereoselectivity in Amino Derivative Formation

The reduction of the nitro groups in 3,5-Dinitro-4-phenoxybenzoic acid to their corresponding amino derivatives is a key transformation. A variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) and metals in acidic media (e.g., Fe, Sn, or Zn in HCl). wikipedia.orgmasterorganicchemistry.com

The presence of two nitro groups raises the possibility of selective reduction to form mono-amino derivatives. The regioselectivity of such a reduction is governed by both steric and electronic factors. In polynitro aromatic compounds, reduction often occurs preferentially at the least sterically hindered nitro group. stackexchange.com Furthermore, a nitro group positioned ortho to an alkoxy group, such as the phenoxy group in this molecule, is often preferentially reduced. stackexchange.com

In the case of this compound, both nitro groups are in positions ortho to the phenoxy group. This positioning complicates selective reduction based on this electronic preference alone. Therefore, steric hindrance and the specific reaction conditions, including the choice of reducing agent, would play a crucial role in determining whether a single nitro group can be selectively reduced and which one would be favored. For instance, reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) are known for the selective reduction of one nitro group in dinitro compounds. wikipedia.orgstackexchange.com The formation of either 3-amino-5-nitro-4-phenoxybenzoic acid or 5-amino-3-nitro-4-phenoxybenzoic acid could potentially be controlled by carefully selecting the reaction parameters.

Influence of Nitro Groups on Aromatic Ring Activation/Deactivation

The two nitro groups exert a profound influence on the reactivity of the benzene (B151609) ring. Nitro groups are powerful electron-withdrawing groups, acting through both the inductive effect (-I) and the resonance effect (-R). vedantu.comresearchgate.net

Electrophilic Aromatic Substitution (EAS): The presence of these groups strongly deactivates the aromatic ring towards electrophilic attack. vedantu.comquora.com The electron density of the ring is significantly diminished, making it a poor nucleophile. researchgate.net Resonance structures show that the electron-withdrawing nature of the nitro groups places partial positive charges on the ortho and para positions relative to them. This effect, compounded by the deactivating nature of the carboxylic acid group, renders the benzene ring of this compound extremely unreactive towards standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. minia.edu.egmasterorganicchemistry.com Any potential electrophilic attack would be directed to the positions meta to the nitro groups (positions 2 and 6), which are the least deactivated sites. quora.com

Nucleophilic Aromatic Substitution (NAS): Conversely, the strong electron-withdrawing nitro groups activate the aromatic ring for nucleophilic aromatic substitution. These groups can stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during an NAS reaction. This activation is most pronounced at the ortho and para positions relative to the nitro groups. In this compound, the carbon atoms bearing the nitro groups and the phenoxy group are highly activated towards attack by strong nucleophiles.

Carboxylic Acid Reactivity

The carboxylic acid functional group imparts acidic properties to the molecule and serves as a site for derivatization reactions such as esterification and amidation.

Acid-Base Equilibria and Dissociation Constants

This compound is a moderately strong organic acid. The acidity of the carboxylic acid is significantly enhanced by the presence of the two electron-withdrawing nitro groups. These groups stabilize the conjugate base (carboxylate anion) formed upon deprotonation through their inductive effects, thereby shifting the acid-base equilibrium towards dissociation. wikipedia.orgriversidelocalschools.com

The acid dissociation constant (Ka) is a quantitative measure of an acid's strength in solution, often expressed in logarithmic form as pKa. libretexts.orgyoutube.com A lower pKa value indicates a stronger acid. The predicted pKa for this compound is approximately 2.95. chemicalbook.com This is considerably lower than that of benzoic acid (pKa = 4.20), illustrating the potent acid-strengthening effect of the dinitro substitution. wikipedia.org

CompoundpKa Value
Benzoic Acid4.20 wikipedia.org
3,5-Dinitrobenzoic Acid2.82 wikipedia.org
This compound ~2.95 (Predicted) chemicalbook.com
4-Nitrobenzoic Acid3.41 wikipedia.org

This interactive table provides a comparison of the acidity of this compound with related compounds.

Kinetics and Mechanism of Esterification and Amidation Reactions

The carboxylic acid group can undergo reactions with alcohols and amines to form esters and amides, respectively.

Esterification: The esterification of this compound with an alcohol is typically carried out under acidic catalysis (Fischer esterification). The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. The rate of this reversible reaction is influenced by factors such as temperature, catalyst concentration, and the steric nature of both the carboxylic acid and the alcohol. dnu.dp.uaresearchgate.netmdpi.com The electron-withdrawing nitro groups increase the partial positive charge on the carbonyl carbon, which may enhance its susceptibility to nucleophilic attack.

Amidation: Amide formation from this compound and an amine generally requires more forcing conditions or the use of coupling agents. Direct reaction of a carboxylic acid and an amine is often slow due to the formation of a stable ammonium carboxylate salt. researchgate.net To facilitate the reaction, the carboxylic acid is often converted to a more reactive derivative (like an acyl chloride) or treated with activating agents (e.g., carbodiimides) that promote the condensation reaction. scispace.com Catalytic methods, for instance using titanium tetrafluoride, have also been developed for the direct amidation of carboxylic acids. researchgate.net The mechanism involves the activation of the carboxyl group to make it a better electrophile for the subsequent nucleophilic attack by the amine. semanticscholar.org

Phenoxy Ether Linkage Reactivity and Stability

The ether linkage in this compound is a diaryl ether bond, which is generally characterized by high thermal and chemical stability. Aromatic ethers are less reactive than aliphatic ethers due to the sp² hybridization of the carbon atoms and the delocalization of the oxygen's lone pairs into the aromatic ring.

However, the reactivity of this specific ether linkage is influenced by the electronic environment of the dinitrated benzene ring. As discussed, the nitro groups strongly activate this ring towards nucleophilic aromatic substitution. Consequently, the carbon atom at position 4, bonded to the ether oxygen, is an electrophilic center. Under harsh reaction conditions with potent nucleophiles, cleavage of the C-O ether bond is possible. This would proceed via an NAS mechanism, where the phenoxy group acts as a leaving group. Nevertheless, under typical organic synthesis conditions, the phenoxy ether linkage is expected to be robust and stable. Studies on aromatic polyamides containing phenoxy linkages have demonstrated their contribution to the good thermal stability of the polymers. researchgate.net

Aromatic Ring Functionalization and Regioselectivity

Further functionalization of the aromatic rings of this compound via electrophilic aromatic substitution (EAS) is predicted to be exceptionally challenging. In an EAS reaction, an electrophile attacks the electron-rich pi system of an aromatic ring. masterorganicchemistry.com The outcome is governed by the directing and activating/deactivating effects of the substituents already present on the ring.

On the benzoic acid ring, there are three powerful electron-withdrawing groups:

Two Nitro Groups (-NO₂): These are among the strongest deactivating groups due to both resonance and inductive effects. They are meta-directors.

Carboxylic Acid Group (-COOH): This group is also strongly deactivating and a meta-director.

The cumulative effect of these three groups is a severe deactivation of the ring, making it highly resistant to attack by electrophiles. Any potential substitution would be directed to the C2 or C6 positions, which are meta to the nitro groups and ortho/meta to the carboxylic acid.

The phenoxy ring is also deactivated. The entire 3,5-dinitro-4-carboxyphenyl group acts as a strong electron-withdrawing substituent, pulling electron density from the phenoxy ring through the ether oxygen. This deactivation makes the second ring less reactive towards electrophiles than benzene itself.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, involving the displacement of a leaving group by a nucleophile. wikipedia.orgdalalinstitute.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The reaction is highly favored when strong electron-withdrawing groups (EWGs) are positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate. wikipedia.orgmasterorganicchemistry.com

In this compound, the phenoxy group at the C4 position can be considered a potential leaving group. However, the two activating nitro groups are at the C3 and C5 positions, which are meta to the leaving group. This positioning is electronically unfavorable for stabilizing the negative charge of the Meisenheimer complex that would form upon nucleophilic attack at C4. The negative charge cannot be effectively delocalized onto the nitro groups from the meta position. wikipedia.org Consequently, the SNAr reaction at the C4 position is significantly hindered compared to isomers where the nitro groups are in the ortho or para positions (e.g., 2,4-dinitro- or 2,6-dinitro- isomers). While the reaction is not impossible, it would require harsh conditions (e.g., a very strong nucleophile, high temperature) to proceed at an appreciable rate.

Table 2: Analysis of this compound for SNAr Reaction

SNAr Requirement Presence in Subject Molecule Analysis
Aromatic Ring Yes Two aromatic rings are present.
Good Leaving Group Yes The phenoxy group can act as a leaving group (phenoxide ion).
Strong Electron-Withdrawing Groups (EWGs) Yes Two nitro groups (-NO₂) are present on the benzoic acid ring.
Favorable EWG Position (Ortho/Para to Leaving Group) No The nitro groups are located meta to the phenoxy leaving group.
Predicted Reactivity Low The meta-positioning of the nitro groups does not effectively stabilize the Meisenheimer intermediate, thus disfavoring the SNAr mechanism. wikipedia.orgmasterorganicchemistry.com

Advanced Applications and Functional Materials Development

Role as a Key Synthetic Intermediate for Complex Organic Molecules

Research has firmly established 3,5-Dinitro-4-phenoxybenzoic acid as a pivotal intermediate in the synthesis of complex pharmaceutical compounds. Its primary documented role is in the production of the potent loop diuretic, Bumetanide. google.com

A patented synthesis route for Bumetanide starts from 3,5-dinitro-4-chlorobenzoic acid. google.com In this process, this compound is formed through a nucleophilic aromatic substitution reaction where the chlorine atom at position 4 is displaced by a phenoxy group. This is achieved by reacting 3,5-dinitro-4-chlorobenzoic acid with phenol (B47542) in a weakly alkaline medium, such as a sodium bicarbonate solution. google.com

The resulting this compound is a crucial precursor that undergoes further transformations. The next step in the synthesis involves the selective partial reduction of one of the two nitro groups. google.com The dinitro compound is treated with a reducing agent, like sodium hydrosulfite, in a weakly alkaline medium to yield 3-amino-5-nitro-4-phenoxybenzoic acid. google.com This selective reduction is a key transformation that sets the stage for introducing the sulfonylamino and butylamino groups necessary for the final drug molecule. google.com

The synthesis pathway, highlighting the role of this compound, is detailed in the table below based on the described process. google.com

StepReactant(s)ReagentsProductPurpose
13,5-Dinitro-4-chlorobenzoic acid, PhenolSodium Bicarbonate, WaterThis compound Introduction of the phenoxy group.
2This compound Sodium Hydrosulfite3-Amino-5-nitro-4-phenoxybenzoic acidSelective reduction of one nitro group to an amino group.
33-Amino-5-nitro-4-phenoxybenzoic acidSodium Nitrite (B80452), HCl, SO₂, Copper Chloride3-Nitro-4-phenoxy-5-chlorosulfonylbenzoic acidConversion of the amino group to a chlorosulfonyl group via a diazonium salt. google.com

This synthesis underscores the importance of this compound as a stable, isolable intermediate that enables the strategic and regioselective introduction of different functional groups required for building the complex structure of Bumetanide. google.com

Applications in Polymer Chemistry and Advanced Functional Materials

Based on available scientific literature and patent databases, there are no documented applications of this compound in the field of polymer chemistry or the development of advanced functional materials.

Incorporation into Polymer Backbones or as Pendant Groups for Tunable Properties

No research findings were identified that describe the incorporation of this compound into polymer backbones or as a pendant group.

Development as Monomers for High-Performance Polymers (e.g., polyimides, polyamides)

There is no available information on the use of this compound as a monomer for producing high-performance polymers such as polyimides or polyamides.

Exploration in Optoelectronic or Photonic Materials (e.g., based on aromaticity and nitro groups)

No studies have been found that explore the potential of this compound in optoelectronic or photonic materials.

Development as a Derivatization Reagent in Advanced Analytical Methodologies (for non-clinical applications)

There is no evidence in the reviewed literature to suggest that this compound has been developed or utilized as a derivatization reagent in advanced analytical methodologies for non-clinical applications.

Catalysis in Chemical Transformations (e.g., as a ligand in metal-organic catalysts or in organocatalysis)

No research was found describing the use of this compound or its derivatives in the context of catalysis, either as a ligand in metal-organic catalysts or in organocatalysis.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the chemical transformation of the compound. For 3,5-Dinitro-4-phenoxybenzoic acid, the primary abiotic degradation mechanisms of environmental relevance are likely photolysis and hydrolysis.

This can result in the cleavage of a nitro group from the aromatic ring, forming nitrite (B80452) or nitrate (B79036) ions and various aromatic intermediates such as nitrophenols, nitrohydroquinone, and phenols. nih.gov The presence of substances like hydrogen peroxide (H₂O₂) can accelerate photolysis through the generation of highly reactive hydroxyl radicals, leading to more complete mineralization of the organic compound. nih.gov

Table 1: Potential Photolytic Degradation Intermediates of this compound (Inferred)

Precursor CompoundPotential IntermediatesPotential End Products
This compound3-Nitro-4-phenoxy-5-hydroxybenzoic acid, 4-Phenoxy-5-nitro-1,2-benzoquinone, Phenol (B47542), 3,5-Dinitro-4-hydroxybenzoic acidCO₂, H₂O, NO₃⁻

Note: This table is based on inferred pathways from general knowledge of nitroaromatic compound photolysis. Specific intermediates for this compound have not been experimentally verified in published literature.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For this compound, the ether linkage (C-O-C) is a potential site for hydrolysis. Generally, aryl ethers are resistant to hydrolysis under neutral pH conditions. libretexts.orglibretexts.org Cleavage of the ether bond typically requires strong acidic conditions and high temperatures, which are not characteristic of most natural aquatic environments. libretexts.orglibretexts.org

Therefore, the abiotic hydrolysis of the ether bond in this compound is expected to be a very slow process and likely not a significant degradation pathway under typical environmental conditions. The stability of the aromatic rings and the electron-withdrawing nature of the nitro groups further contribute to the recalcitrance of the molecule to simple hydrolytic cleavage. nih.gov

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial pathway for the environmental breakdown of complex organic pollutants like nitroaromatics. nih.gov

The microbial degradation of nitroaromatic compounds can proceed through several key reactions: nitro group reduction, ether cleavage, and aromatic ring cleavage.

Nitro Group Reduction: This is a common initial step in the biodegradation of nitroaromatics under both anaerobic and aerobic conditions. nih.govnih.gov The nitro groups (-NO₂) are sequentially reduced to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups. oup.com This process is catalyzed by enzymes known as nitroreductases. oup.comoup.com A patent describing the chemical synthesis of a related compound shows that this compound can be partially reduced to 3-amino-5-nitro-4-phenoxybenzoic acid. nih.gov This suggests that a similar microbial reduction of one or both nitro groups is a highly probable initial transformation step. The resulting aminodinitro- or diaminonitro- derivatives are often less toxic and more amenable to further degradation.

Ether Cleavage: The cleavage of the diphenyl ether bond is a critical step for the complete mineralization of this compound. Microbial cleavage of aromatic ether bonds has been documented and is often catalyzed by oxygenase enzymes. nih.govnih.gov For example, some bacteria can hydroxylate the aromatic ring, leading to an unstable intermediate that subsequently cleaves the ether linkage. rsc.org This would break down this compound into a dinitrobenzoic acid derivative and a phenol-type compound.

Ring Cleavage: Following initial transformations (nitro reduction and/or ether cleavage), the resulting simpler aromatic intermediates, such as catechols or protocatechuates, can undergo ring cleavage. nih.gov Dioxygenase enzymes introduce two hydroxyl groups onto the aromatic ring, destabilizing it and leading to cleavage and subsequent entry into central metabolic pathways. nih.gov

Table 2: Plausible Biotic Degradation Pathway and Metabolites of this compound (Inferred)

Degradation StepEnzyme Type (Inferred)Intermediate/Metabolite
Nitro Group Reduction Nitroreductase3-Amino-5-nitro-4-phenoxybenzoic acid
Nitroreductase3,5-Diamino-4-phenoxybenzoic acid
Ether Cleavage Etherase / Monooxygenase3,5-Dinitro-4-hydroxybenzoic acid and Phenol
Ring Cleavage Dioxygenase(Following transformation to catechols) Muconic acid derivatives

Note: This table outlines a hypothetical degradation sequence based on established microbial pathways for related compounds. Confirmed metabolic pathways for this compound require specific experimental investigation.

A wide range of microorganisms have been identified with the ability to degrade nitroaromatic compounds. These include various genera of bacteria and fungi.

Bacteria: Aerobic bacteria capable of degrading nitroaromatics often belong to genera such as Pseudomonas, Burkholderia, Rhodococcus, and Sphingomonas. nih.govnih.gov Anaerobic bacteria, such as Desulfovibrio and Clostridium, are known to be effective in reducing nitro groups. nih.gov

Fungi: White-rot fungi, like Phanerochaete chrysosporium, have been shown to mineralize highly substituted nitroaromatic compounds using their non-specific extracellular ligninolytic enzymes. nih.gov

While no specific microbial communities have been reported for the degradation of this compound, it is highly probable that consortia of bacteria and fungi, similar to those that degrade other complex nitroaromatics, would be involved in its breakdown in soil and sediment environments.

The kinetics of biodegradation for nitroaromatic compounds can be influenced by several factors. The degradation often follows first-order or zero-order kinetics. nih.gov

Key rate-limiting factors include:

Toxicity and Concentration: High concentrations of nitroaromatic compounds can be toxic to microorganisms, leading to extended lag phases or inhibition of degradation. oup.com

Bioavailability: The low water solubility of many nitroaromatics can limit their availability to microbial cells.

Presence of Co-substrates: The degradation of complex xenobiotics is often a co-metabolic process, requiring the presence of a more easily utilizable carbon source to support microbial growth and enzyme production. nih.gov

Environmental Conditions: Factors such as pH, temperature, oxygen availability, and nutrient levels significantly impact microbial activity and, consequently, the rate of degradation. For many nitroaromatic-degrading bacteria, optimal conditions are often found around neutral pH and temperatures between 25-35°C.

Environmental Fate Modeling and Prediction (Focus on Chemical Persistence and Transformation)

In the absence of direct experimental studies on the environmental fate of this compound, predictive models based on Quantitative Structure-Activity Relationships (QSAR) are the primary tools for estimating its behavior, persistence, and transformation in the environment. epa.govnih.govecetoc.org Regulatory bodies and researchers utilize software suites like the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ to forecast the environmental characteristics of organic chemicals. epa.govepisuite.dev These models use the chemical's structure to estimate key physicochemical properties and fate endpoints, providing a scientifically grounded assessment of its likely environmental impact. ecetoc.orgepisuite.dev

The predictions for this compound are derived from its structural components: a phenoxybenzoic acid backbone modified with two nitro groups. While data on the parent compound, 3-phenoxybenzoic acid (3-PBA), show it is biodegradable, the presence of nitro groups on the aromatic ring is known to significantly increase a compound's recalcitrance. nih.govnih.govplos.orgmdpi.com The strong electron-withdrawing nature of nitro groups tends to make the compound less susceptible to the oxidative enzymes commonly involved in microbial degradation.

Chemical Persistence Prediction:

The persistence of this compound in various environmental compartments (air, water, soil, sediment) is predicted based on its susceptibility to different degradation processes.

Biodegradation: The BIOWIN™ model within EPI Suite predicts the probability of biodegradation. For this compound, the presence of two nitro groups and a stable ether linkage suggests a low probability of rapid biodegradation. It is predicted to be resistant to degradation, likely persisting in the environment for weeks to months, or longer. The dinitro-substitution pattern, in particular, is a structural feature associated with high resistance to microbial attack.

Atmospheric Oxidation: The AOPWIN™ model estimates the rate of reaction with hydroxyl radicals in the atmosphere. The predicted atmospheric half-life is likely to be on the order of hours to a few days, suggesting that once volatilized, it would be degraded relatively quickly. However, due to its low predicted vapor pressure, long-range atmospheric transport is not expected to be a primary distribution pathway.

Hydrolysis: The HYDROWIN™ model predicts abiotic degradation via hydrolysis. The ester linkage is not present, and the ether and carboxylic acid groups are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not predicted to be a significant degradation pathway.

Environmental Partitioning and Transformation:

Models like KOCWIN™ and BCFBAF™ predict how the chemical will partition itself among different environmental media, which influences its availability for transformation.

Bioconcentration: The bioconcentration factor (BCF) indicates the potential for a chemical to accumulate in aquatic organisms. epa.gov Based on its structure, the Log Kow (octanol-water partition coefficient) is estimated to be moderate. While the phenoxy group contributes to lipophilicity, the dinitro and carboxylic acid groups increase water solubility. This balance suggests a low to moderate potential for bioconcentration in aquatic life.

The following table summarizes the predicted environmental fate parameters for this compound based on QSAR modeling principles.

Interactive Data Table: Predicted Environmental Fate of this compound

Parameter Predicted Value/Outcome Significance for Environmental Fate
Persistence
Biodegradation Does not biodegrade fast; Persistent Likely to remain in the environment for extended periods.
Atmospheric Oxidation Half-life Hours to Days Not a persistent atmospheric pollutant.
Hydrolysis Half-life Stable Not a significant degradation process.
Transformation & Partitioning
Soil Adsorption Coefficient (Log Koc) Moderate to High Low mobility in soil; likely to partition to sediment in aquatic systems.
Bioconcentration Factor (BCF) Low to Moderate Low to moderate potential to accumulate in aquatic organisms.
Predominant Environmental Compartment Soil and Water Expected to primarily reside in soil and water based on its partitioning behavior.

Q & A

Q. What are the validated synthetic pathways for 3,5-dinitro-4-phenoxybenzoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves nitration and etherification steps. For example:

  • Step 1 : Nitration of 4-phenoxybenzoic acid using mixed nitric-sulfuric acid to introduce nitro groups at positions 3 and 4.
  • Step 2 : Optimization of reaction temperature (e.g., 0–5°C for regioselectivity) to minimize side products like over-nitrated derivatives .
  • Step 3 : Purification via recrystallization or preparative HPLC to achieve >95% purity. Key parameters include solvent polarity (e.g., ethanol/water mixtures) and cooling rates .
    Yield and purity are highly sensitive to stoichiometric ratios of nitrating agents and reaction time. Computational modeling (e.g., DFT) can predict regioselectivity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic proton splitting due to nitro groups).
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., residual nitrophenols) .
  • X-ray crystallography : Resolves molecular geometry, especially nitro group orientations .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1530 cm⁻¹) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • pH stability : Degrades rapidly in alkaline conditions (pH > 10) via nitro group hydrolysis. Stable in acidic to neutral buffers (pH 2–7) for >48 hours .
  • Thermal stability : Decomposes above 200°C, with exothermic peaks observed in DSC. Short-term stability at 25°C in dark, anhydrous conditions is recommended .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Predicts binding affinity to targets (e.g., cyclooxygenase-2 for anti-inflammatory applications) using software like AutoDock Vina .
  • QSAR models : Correlate nitro group positions with biological activity. For example, electron-withdrawing nitro groups enhance enzyme inhibition but may reduce solubility .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

  • Case example : Some studies report anti-inflammatory activity, while others show no effect. Potential resolutions:
    • Assay variability : Standardize cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations .
    • Metabolic stability : Evaluate metabolite formation (e.g., nitroreduction products) in vitro using liver microsomes .
    • Structural analogs : Compare activities of 3,5-dinitro vs. 3,5-difluoro derivatives to isolate electronic effects .

Q. What experimental strategies optimize the compound’s solubility without compromising bioactivity?

  • Co-crystallization : Use co-formers like arginine to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., methyl esters) that cleave in vivo .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .

Q. How can researchers validate the environmental toxicity of this compound?

  • Ecotoxicity assays : Use Daphnia magna or algal models to assess LC₅₀ values .
  • Degradation studies : Monitor photolytic breakdown under UV light (λ = 254 nm) and identify intermediates via LC-QTOF-MS .
  • QSAR environmental models : Predict persistence and bioaccumulation using EPI Suite .

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3,5-Dinitro-4-phenoxybenzoic acid

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